4,5,6-Trifluorobenzene-1,3-diol
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Overview
Description
4,5,6-Trifluorobenzene-1,3-diol is a chemical compound characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluorobenzene-1,3-diol typically involves the fluorination of benzene derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring. Subsequent hydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming fluorinated benzene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones or diketones.
Reduction: Fluorinated benzene derivatives.
Substitution: Various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
4,5,6-Trifluorobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,5,6-Trifluorobenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
- 1,2,4-Trifluorobenzene
- 1,3,5-Trifluorobenzene
- 2,4,6-Trifluorobenzene
Comparison: 4,5,6-Trifluorobenzene-1,3-diol is unique due to the specific positioning of its fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other trifluorobenzene derivatives. The presence of hydroxyl groups also distinguishes it from purely fluorinated benzenes, providing additional functionalization opportunities .
Properties
CAS No. |
224434-11-1 |
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Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.08 g/mol |
IUPAC Name |
4,5,6-trifluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H3F3O2/c7-4-2(10)1-3(11)5(8)6(4)9/h1,10-11H |
InChI Key |
OOFHBQLZJOOWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)F)F)F)O |
Origin of Product |
United States |
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